Balanced Activity and Microsomal Stability
In a direct head-to-head comparison within the same study, Antitubercular agent 34 (compound 42g) demonstrates an MIC90 of 1.25 μg/mL (3.4 μM) against M. tuberculosis H37Rv and a human liver microsome (HLM) half-life (t1/2) of 43 ± 3 min. This represents a significant improvement in metabolic stability over the parent leads compound 3 (MIC90 = 1.0 μg/mL; t1/2 = 35 ± 1 min) and compound 4 (MIC90 = 0.5 μg/mL; t1/2 = 16 ± 1 min), while preserving potent activity [1].
vs Compound 3: MIC90 1.0 µg/mL, t1/2 35 min
vs Compound 4: MIC90 0.5 µg/mL, t1/2 16 min
| Evidence Dimension | Antimycobacterial activity and metabolic stability |
|---|---|
| Target Compound Data | MIC90 = 1.25 μg/mL (3.4 μM); HLM t1/2 = 43 ± 3 min |
| Comparator Or Baseline | Compound 3: MIC90 = 1.0 μg/mL (2.7 μM), t1/2 = 35 ± 1 min; Compound 4: MIC90 = 0.5 μg/mL (1.3 μM), t1/2 = 16 ± 1 min |
| Quantified Difference | t1/2 improved by 23% versus compound 3 and 169% versus compound 4; MIC90 decreased by 25% versus compound 3 and 150% versus compound 4 |
| Conditions | M. tuberculosis H37Rv broth microdilution assay; human liver microsome (HLM) stability assay |
Why This Matters
This balanced profile demonstrates that Antitubercular agent 34 achieves a superior combination of potency and metabolic stability compared to earlier leads, making it a more viable candidate for in vivo efficacy studies.
- [1] Girardini M, Ferlenghi F, Annunziato G, Degiacomi G, Papotti B, Marchi C, et al. Expanding the knowledge around antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit-to-lead optimization and release of a novel antitubercular chemotype via scaffold derivatization. Eur J Med Chem. 2023 Jan 5;245(Pt 2):114916. View Source
